(Z)-4-Hepten-2-ol

Description

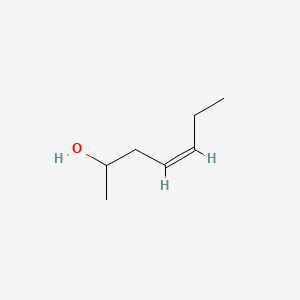

Structure

2D Structure

3D Structure

Properties

CAS No. |

124753-74-8 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(Z)-hept-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |

InChI Key |

KZUFTCBJDQXWOJ-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CC(C)O |

Canonical SMILES |

CCC=CCC(C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Z 4 Hepten 2 Ol

Distribution and Identification in Biological Matrices

The presence of (Z)-4-Hepten-2-ol has been documented in a variety of natural sources, particularly within the complex mixture of volatile compounds that constitute the aroma of fruits.

Detection in Fruit Metabolomes

Advanced analytical techniques have enabled the identification of this compound in the volatile profiles of several fruits.

Musa acuminata (Banana): Studies on the volatile compounds of baby banana ( Musa acuminata AA Simmonds cv. Bocadillo) have identified this compound as a constituent of its aroma profile. tandfonline.comtandfonline.com In some analyses, its ester derivative, (Z)-4-hepten-2-yl butanoate, was found to be a major component in both the peel and pulp. tandfonline.comresearchgate.net The presence of the parent alcohol, this compound, has also been reported, although sometimes in trace amounts. tandfonline.com Research comparing hyperpigmented and control fruits indicated no significant difference in the quantity of this and other volatile compounds, suggesting the visual defect does not impact the fruit's flavor. tandfonline.comresearchgate.net

Passiflora edulis (Passion Fruit): The complex aroma of yellow passion fruit (Passiflora edulis f. flavicarpa) is composed of a vast array of volatile compounds. While a comprehensive list of these compounds has been compiled through various studies, the direct detection of this compound is not consistently highlighted as a major component. dss.go.thcabidigitallibrary.orgacs.org However, the presence of structurally related heptenols and other C7 compounds in passion fruit suggests a metabolic context where its formation is plausible. cabidigitallibrary.org

Table 1: Detection of this compound in Fruit Metabolomes

| Fruit Species | Scientific Name | Compound Detected | Reference |

|---|---|---|---|

| Baby Banana | Musa acuminata | This compound, (Z)-4-hepten-2-yl butanoate | tandfonline.comtandfonline.comresearchgate.net |

| Passion Fruit | Passiflora edulis | Related heptenols and C7 compounds | cabidigitallibrary.org |

Identification in Other Natural Product Profiles

Beyond prominent fruits, this compound has been identified in other biological matrices. For instance, it has been reported as a volatile component in the fruit of Morinda royoc L. redalyc.org Additionally, it has been noted in corn leaves and is recognized as a pheromone component in certain insects, such as the moth Eriocrania cicatricella, where it acts as a pheromone antagonist. flavscents.comresearchgate.net

Enzymatic Biogenesis and Metabolic Precursors

The formation of this compound in plants is a multi-step process involving the modification of fatty acid precursors by specific classes of enzymes.

Proposed Biosynthetic Routes from Fatty Acid Pathways

The biosynthesis of many fruit volatiles, including C7 compounds like this compound, is believed to originate from the fatty acid metabolic pathway. frontiersin.orgusp.br

From Caprylic Acid: One proposed route involves the modification of medium-chain fatty acids such as Caprylic Acid (octanoic acid). nih.gov Through a series of enzymatic reactions including oxidation and decarboxylation, the eight-carbon chain of caprylic acid can be shortened and functionalized to produce various seven-carbon compounds. The β-oxidation of fatty acids is a primary process that provides the necessary short-chain acyl-CoAs and alcohols for the formation of volatile esters. frontiersin.org

Role of Specific Enzyme Classes in Biotransformation

Several key enzyme classes are implicated in the conversion of fatty acid precursors into volatile alcohols and their subsequent esters.

NADH-Dependent Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the reduction of aldehydes to their corresponding alcohols. jiangnan.edu.cnscience.govnih.gov In the biosynthesis of volatile compounds, aldehydes generated from fatty acid breakdown are converted to alcohols, such as this compound, in a reaction that is often dependent on the cofactor NADH . science.govscience.gov The reduction of a ketone precursor, (Z)-4-hepten-2-one, by an ADH would yield this compound. foodb.ca

Acyl-CoA:Alcohol Transacylases (AATs): These enzymes catalyze the final step in the formation of volatile esters by transferring an acyl group from an acyl-CoA molecule to an alcohol. frontiersin.orgnih.govresearchgate.net While they don't directly produce this compound, they utilize it as a substrate to create esters like (Z)-4-hepten-2-yl butanoate, which are significant contributors to fruit aroma. tandfonline.comresearchgate.net The activity of AATs is a critical factor in determining the final profile of volatile esters in a fruit. nih.govsci-hub.senih.gov

Investigation of Stereospecificity in Enzyme-Catalyzed Biosynthesis

The biological activity and sensory properties of chiral molecules like this compound can be highly dependent on their stereochemistry. Research has shown that the (S)-enantiomer of this compound and its acetate (B1210297) are characteristic components of banana flavor, where they are present in high enantiomeric excess. researchgate.net This stereospecificity is a direct result of the enzymes involved in its biosynthesis. Alcohol dehydrogenases, in particular, are known for their ability to catalyze stereoselective reductions of ketones, leading to the production of specific enantiomers of chiral alcohols. jiangnan.edu.cn The stereochemistry of the alcohol can also influence the subsequent reactions catalyzed by AATs.

Table 2: Enzymes Involved in the Biosynthesis of this compound and its Esters

| Enzyme Class | Function | Precursor/Substrate | Product | Reference |

|---|---|---|---|---|

| NADH-Dependent Alcohol Dehydrogenases (ADHs) | Reduction of ketones/aldehydes to alcohols | (Z)-4-Hepten-2-one | This compound | jiangnan.edu.cnscience.gov |

| Acyl-CoA:Alcohol Transacylases (AATs) | Ester formation | This compound, Acyl-CoA | Volatile esters (e.g., (Z)-4-hepten-2-yl butanoate) | frontiersin.orgnih.govresearchgate.net |

Stereochemical Aspects and Enantiomeric Profiling of Z 4 Hepten 2 Ol

Chiral Nature and Stereoisomeric Forms of (Z)-4-Hepten-2-ol

This compound (C₇H₁₄O) is an unsaturated aliphatic alcohol characterized by a complex stereochemistry. nih.gov Its molecular structure contains two key features that give rise to stereoisomerism: a carbon-carbon double bond and a chiral center. The designation "(Z)" refers to the geometric configuration at the double bond between carbon atoms 4 and 5, indicating that the higher-priority substituents on each carbon are on the same side of the double bond.

The primary source of chirality in the molecule is the asymmetric carbon atom at position 2 (C-2), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a (Z)-but-2-en-1-yl group (-CH₂CH=CHCH₂CH₃). Due to this chiral center, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-(Z)-4-Hepten-2-ol and (S)-(Z)-4-Hepten-2-ol. nih.govresearchgate.net

When considering both the chiral center and the geometric isomerism of the double bond, the broader 4-hepten-2-ol structure can exist as a total of four stereoisomers: (R,Z), (S,Z), (R,E), and (S,E). This article, however, focuses specifically on the (Z)-isomers. The presence of chirality is fundamental to the molecule's interaction with biological systems, as enantiomers can exhibit distinct sensory properties and biological activities. actapol.net

Enantiomeric Distribution in Diverse Biological Sources

The production of chiral compounds in nature is often a stereospecific process, governed by enzymes that favor the formation of one enantiomer over the other. actapol.net This results in a characteristic enantiomeric ratio for a given compound in a specific biological source, which can serve as an indicator of authenticity.

This compound and its corresponding acetate (B1210297) are recognized as characteristic flavor components in several fruits, most notably bananas. researchgate.net Studies analyzing banana volatiles have consistently found a significant enantiomeric excess in favor of the (S)-configuration for this alcohol and its related esters. researchgate.netresearchgate.net While specific ratios can vary, the predominance of the (S)-enantiomer is a distinct feature of its presence in bananas.

The compound is also a constituent of passion fruit flavor. thegoodscentscompany.comdss.go.th Research on yellow passion fruit (Passiflora edulis f. flavicarpa) has confirmed the presence of numerous chiral flavor substances, and methods have been developed for evaluating their enantiomeric composition. dss.go.th A study focusing on the enantioselective analysis of secondary alcohols in both purple and yellow passion fruits has been noted in the literature, indicating that variations may exist between cultivars. thegoodscentscompany.com While a direct comparative study detailing the specific enantiomeric ratio of this compound in purple versus yellow passion fruit is not widely available, the analysis of different cultivars is crucial for understanding natural flavor profiles.

| Biological Source | Predominant Enantiomer | Reported Enantiomeric Excess (e.e.) or Ratio | Reference |

|---|---|---|---|

| Banana (Musa sapientum L.) | (S)-enantiomer | High enantiomeric excess | researchgate.netresearchgate.net |

The enantiomeric ratio of volatile compounds like this compound in natural sources is not static and can be influenced by several factors. The biosynthesis of such compounds is enzymatically controlled, and these biological processes are inherently sensitive to stereochemistry. actapol.netnih.gov

Key factors include:

Genetics (Cultivar/Variety): Different plant cultivars can have variations in their enzymatic pathways, leading to different enantiomeric ratios for the same compound. frontiersin.org

Pedoclimatic Conditions: Environmental factors such as soil composition, climate, and temperature can impact plant metabolism and, consequently, the stereochemical outcome of biosynthesis. actapol.netfrontiersin.org

Ripening Stage: The maturity of a fruit affects its metabolic activity and the production of volatile compounds. The enantiomeric composition of aroma molecules can change as the fruit ripens. usda.gov

Post-Harvest Processing: Treatments applied after harvesting, such as heating or drying, can potentially alter the natural enantiomeric ratio. Thermal processes may cause racemization or other chemical rearrangements. nih.gov

Comparative Enantiomeric Composition Across Different Cultivars and Varieties (e.g., Purple vs. Yellow Passion Fruit)

Methodologies for Enantioselective Analytical Determination

Determining the enantiomeric ratio of chiral compounds is essential for quality control, authenticity assessment, and understanding structure-activity relationships. Due to the identical physical properties of enantiomers (except for their interaction with polarized light), specialized analytical techniques are required for their separation and quantification.

Multidimensional gas chromatography (MDGC) is a powerful and widely used technique for the direct enantioselective analysis of volatile compounds like this compound from complex matrices such as fruit extracts. researchgate.netgrafiati.com The MDGC system typically involves coupling two capillary columns in series. nih.gov

The standard configuration for chiral analysis uses a non-chiral column for the first dimension of separation, followed by a second, chiral column. A specific portion (or "heart-cut") of the effluent from the first column, containing the target analyte, is transferred to the second column. The chiral stationary phase (CSP) of the second column interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus enabling their separation and quantification.

Commonly used CSPs for this purpose are based on modified cyclodextrins, such as permethylated or acylated derivatives. researchgate.netoup.com For instance, the enantiomers of secondary alcohols and their acetates from bananas, including this compound, have been successfully separated using MDGC with a Lipodex C (permethylated β-cyclodextrin) column as the chiral second dimension. researchgate.net

| Analytical Technique | First Column (Non-chiral) | Second Column (Chiral Stationary Phase) | Application | Reference |

|---|---|---|---|---|

| MDGC/MS | DB-5 | Lipodex C | Enantioselective analysis of chiral flavor compounds from banana, including this compound. | researchgate.net |

| Enantioselective MDGC | Not specified | Not specified | Stereodifferentiation of this compound from banana after acetylation. | grafiati.com |

An alternative, indirect method for separating enantiomers involves chiral derivatization. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties, including boiling points and polarities. This allows them to be separated using standard, non-chiral chromatographic techniques like conventional GC.

Several derivatization strategies have been employed for secondary alcohols:

Esterification: The alcohol enantiomers can be reacted with a chiral acid or acid chloride to form diastereomeric esters. One study successfully prepared optically pure this compound enantiomers by separating their diastereomeric MCPP-esters (MCPP = 2-(4-chloro-2-methylphenoxy)propionic acid). researchgate.net

Acetylation: Acetylation is another common technique. The enantiomeric distribution of alcohols like this compound can be determined after acetylation, followed by analysis on a chiral column, which can enhance separation. grafiati.com

Reaction with other Chiral Agents: Reagents like optically pure (S)-2-acetoxypropionyl chloride have been used to derivatize chiral secondary alcohols, creating diastereomeric esters that are then separable by GC-MS for stereochemical determination. researchgate.net

After separation, the relative amounts of the diastereomers are measured, which directly corresponds to the original enantiomeric ratio of the alcohol.

Advanced Chromatographic and Electrophoretic Techniques for Chiral Analysis

The precise determination of the enantiomeric composition of this compound is crucial for understanding its biological activity and for quality control in various applications. Advanced chromatographic and electrophoretic techniques have proven indispensable for the effective chiral separation of this unsaturated alcohol. These methods primarily involve gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs).

Gas chromatography is a powerful tool for the enantioselective analysis of volatile compounds like this compound. The success of this technique hinges on the use of CSPs, often based on cyclodextrin (B1172386) derivatives. These cyclodextrins, which are cyclic oligosaccharides, create a chiral environment within the GC column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. For instance, the chemical and enantiomeric purity of this compound has been successfully verified using chiral gas chromatography, achieving an enantiomeric excess of 98% or greater. biologists.com The choice of the specific cyclodextrin derivative and the operational parameters of the gas chromatograph, such as temperature and carrier gas flow rate, are critical for optimizing the separation. gcms.czgcms.cz

High-performance liquid chromatography is another cornerstone technique for chiral separations. jasco-global.commdpi.com While direct separation on a chiral stationary phase is common, an alternative "indirect" approach involves derivatizing the alcohol with a chiral resolving agent. This process converts the enantiomers into diastereomers, which can then be separated on a standard, achiral stationary phase like silica (B1680970) gel. nih.gov For example, racemic alcohols can be esterified with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters that are readily separable by HPLC. researchgate.net This method not only allows for the preparative separation of the enantiomers but can also be used to determine the absolute configuration of the alcohol. nih.gov

The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric resolution in both GC and HPLC. mdpi.comaocs.org In GC, various modified cyclodextrins are employed, while in HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are widely used. The choice of the mobile phase in HPLC is also a critical factor that influences the separation efficiency. jasco-global.com

While chromatographic methods are predominant, capillary electrophoresis (CE) represents a viable, though less commonly reported, alternative for the chiral analysis of this compound. Chiral selectors are added to the background electrolyte in CE, which then interact differently with the enantiomers, leading to different electrophoretic mobilities and, consequently, separation.

The table below provides an illustrative example of the kind of data obtained from the chiral analysis of secondary alcohols using advanced chromatographic techniques.

Table 1: Illustrative Data for Chiral Separation of Secondary Alcohols using HPLC with a Chiral Stationary Phase

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Racemic Alcohol | CHIRALPAK® AD-H | n-Hexane/Ethanol (90/10) | 1.0 | 12.5 | 15.2 | 2.1 |

| Racemic Alcohol | CHIRALCEL® OD-H | n-Hexane/Isopropanol (95/5) | 0.8 | 18.3 | 20.1 | 1.8 |

Chemical Transformations and Stereoselective Synthesis of Z 4 Hepten 2 Ol and Its Derivatives

Chemoenzymatic and Asymmetric Synthetic Approaches

The precise construction of chiral molecules like (Z)-4-hepten-2-ol is a central theme in modern organic synthesis. Both enzyme-based methods and classic asymmetric synthesis are employed to produce this compound in an enantiomerically enriched or pure form.

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures of chiral compounds. researchgate.netmdpi.com Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. sci-hub.seacs.org In a typical kinetic resolution process, a racemic mixture of this compound is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, oppositely configured alcohol, which can then be separated.

For instance, lipase-catalyzed acylation is a common strategy. researchgate.net The enantiomeric ratios of this compound have been determined to be (R)(+) 26% and (S)(-) 74% in certain natural sources, and the absolute configuration of the optically enriched (S)-(-)-(Z)-4-hepten-2-ol was confirmed through its esterification with (R)-2-phenylpropionic acid followed by ¹H NMR spectroscopy analysis. researchgate.net The use of enzymes like those from Pseudomonas fluorescens or Candida antarctica (CAL-B) has been effective in the resolution of various secondary alcohols. researchgate.netresearchgate.net These biocatalytic reactions are valued for their high selectivity and operation under mild conditions. researchgate.net

Table 1: Examples of Hydrolase-Catalyzed Kinetic Resolutions of Secondary Alcohols

| Enzyme | Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Lipase PS (from Pseudomonas cepacia) | Racemic secondary alcohols | Acetylation | Produces enantiomerically enriched acetates and unreacted alcohols. | researchgate.net |

| Lipase from Chromobacterium viscosum (CVL) | Racemic 1-dipentanoate diester | Regio- and enantioselective hydrolysis | Yields (S)-(-)-monoester and unreacted (R)-(+)-diester in high enantiomeric excess (ee). | acs.org |

| Amano Lipase (from Pseudomonas fluorescens) | Racemic lavandulol | Acylation with succinic anhydride | Produces (R)-lavandulol (98% ee) and an ester enriched in the S-enantiomer. | researchgate.net |

| Lipozyme | Racemic γ-hydroxy vinylstannane | Enzymatic esterification | Afforded the (R)-ester and (S)-alcohol with very high enantiomeric excesses. | researchgate.net |

Asymmetric synthesis offers a direct route to enantiopure compounds, avoiding the separation steps inherent in kinetic resolutions. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For a molecule like this compound, key challenges include establishing the C-2 stereocenter and ensuring the (Z)-geometry of the C-4 to C-5 double bond.

Advanced methodologies applicable to this challenge include stereoselective olefinations and catalytic allylations. For example, the Ando olefination is known for its ability to construct Z-olefins. acs.org Furthermore, a Krische allylation, which involves the iridium-catalyzed addition of an alcohol to an allylic acetate (B1210297), could be envisioned to install the C-2 stereocenter with high diastereoselectivity on a precursor containing the (Z)-alkene moiety. acs.org Another powerful technique is the asymmetric 1,4-addition (or conjugate addition) of an organometallic reagent to an α,β-unsaturated system, guided by a chiral ligand or auxiliary, to set a key stereocenter. cdnsciencepub.com These methods represent the forefront of synthetic chemistry for creating complex chiral molecules with high precision. acs.org

Enzymatic Biotransformations for Enantioselective Resolution and Production (e.g., Hydrolase-Catalyzed Esterification/Hydrolysis)

Derivatization for Research and Analytical Purposes

The hydroxyl group of this compound is a versatile handle for chemical modification. Derivatization is frequently performed to create esters for analytical characterization, or to synthesize a series of related analogs to probe structure-activity relationships.

This compound and its esters are known components of natural aromas, such as that of bananas. researchgate.net The synthesis of these esters is important for their use as flavor and fragrance standards and for research. Standard esterification methods, such as the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or reaction with a more reactive acyl chloride or anhydride, are commonly used.

The synthesis of short-chain carboxylic acid esters of this compound has been reported for sensory and analytical studies. researchgate.net For example, its acetate, butanoate, and hexanoate (B1226103) esters are of interest. mdpi.comchalmers.se Combinatorial synthesis approaches in continuous-flow reactors, using either chemical or enzymatic catalysts, have been developed for the efficient production of libraries of chiral esters from secondary alcohols. researchgate.net

Table 2: Representative Esters of this compound and Related Alcohols

| Ester Derivative | Parent Alcohol | Significance/Context | Reference |

|---|---|---|---|

| This compound acetate | This compound | Characteristic component of banana flavor. | researchgate.net |

| Ethyl Butanoate | Ethanol | Major flavor compound in many fruits. | chalmers.se |

| Hexyl Acetate | Hexanol | Commonly synthesized ester in pear fruits. | mdpi.com |

| Ethyl Hexanoate | Ethanol | Found in high concentrations in passion fruit essence. |

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.com For this compound, the secondary alcohol group can be oxidized to the corresponding ketone, (Z)-4-hepten-2-one, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.comfoodb.ca Conversely, the ketone can be reduced back to the alcohol with reducing agents such as sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com

These transformations are crucial for synthesizing analogs to conduct structure-activity relationship (SAR) studies. SAR analyses investigate how specific structural features of a molecule influence its biological or chemical activity. researchgate.netresearchgate.net By synthesizing a series of analogs of this compound—for example, by varying the chain length, the position of the double bond, or the nature of the functional group—researchers can identify the key structural motifs required for a particular function. researchgate.nettandfonline.com For instance, studies on related C6 and C7 alkenols have shown that the position of the double bond and the length of the alkyl chain are critical for their ability to induce defense gene expression in plants. researchgate.nettandfonline.com Such studies have demonstrated strict structural specificity; even a minor change, like shifting the double bond or extending the carbon chain by one methylene (B1212753) unit, can significantly diminish or eliminate the compound's activity. tandfonline.com

Ecological and Biological Significance of Z 4 Hepten 2 Ol

Role as a Constituent of Natural Aroma Profiles

The aroma and flavor of many natural and processed products are complex mosaics built from numerous volatile compounds. (Z)-4-Hepten-2-ol is one such molecule that contributes to these sensory landscapes.

The table below details the typical and maximum usage levels of this compound in various food categories as reported by the flavor industry.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 5.0 | 20.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Confectionery | 10.0 | 60.0 |

| Bakery wares | 10.0 | 60.0 |

| Foodstuffs for particular nutritional uses | 5.0 | 20.0 |

| Non-alcoholic beverages | 2.0 | 10.0 |

| Data sourced from The Good Scents Company, based on industry-reported usage levels. thegoodscentscompany.com |

Chirality plays a crucial role in the perception of aroma compounds, as enantiomers of the same molecule can elicit different smells and tastes due to their specific interactions with chiral biological receptors. unito.itresearchgate.net This principle of enantioselective perception is applicable to this compound. While detailed sensory notes for each enantiomer are not extensively documented in all contexts, research in flavor analysis has specifically pointed to the (S)-enantiomer, (S)-(Z)-4-hepten-2-ol, and its corresponding acetate (B1210297) as contributors to "banana flavor". oup.com This distinction underscores how the spatial arrangement of atoms in the stereoisomers of this compound results in unique sensory properties.

Contribution to the Flavor Complexity of Plant-Derived Products

Potential as a Semiochemical in Interspecies Interactions (e.g., Pheromones)

Beyond its role in flavor, this compound functions as a semiochemical, a chemical substance that carries information between organisms. It is particularly significant as a sex pheromone in certain species of moths.

Research has identified the (2R,4Z)-hept-4-en-2-ol enantiomer as a key component of the female sex pheromone of the moth Eriocrania cicatricella. researchgate.netpherobase.comresearchgate.net This compound, in combination with (R)-2-heptanol, is highly attractive to males of the species. researchgate.netresearchgate.net

Interestingly, this same compound demonstrates an antagonistic effect in a related but distinct species, Eriocrania semipurpurella. researchgate.netbiologists.com For E. semipurpurella, whose own pheromone consists of enantiomers of 6-nonen-2-ol, the presence of (R,Z)-4-hepten-2-ol inhibits the attraction of males, thereby playing a role in maintaining reproductive isolation between these sympatric species. researchgate.netbiologists.com

The table below summarizes the function of the (R,Z)-4-hepten-2-ol stereoisomer in two different moth species.

| Species | Role of (R,Z)-4-Hepten-2-ol | Effect |

| Eriocrania cicatricella | Sex Pheromone Component | Attracts males. researchgate.netresearchgate.net |

| Eriocrania semipurpurella | Pheromone Antagonist | Inhibits male attraction. researchgate.netbiologists.com |

Molecular Mechanisms of Biological Interaction and Recognition

The ability of an insect to detect and respond to a semiochemical like this compound is rooted in specific molecular interactions within its olfactory system. The process begins when the volatile molecule enters the insect's antenna and binds to specific olfactory receptor neurons (ORNs).

In the case of the moth Eriocrania semipurpurella, studies have pinpointed a specific type of neuron responsible for recognizing (R,Z)-4-hepten-2-ol. biologists.com These "Type 3" ORNs, located within specialized structures on the antennae called auricillic sensilla, are tuned to respond to both (R,Z)-4-hepten-2-ol and (R)-heptan-2-ol, the pheromone components of the other moth species, E. cicatricella. biologists.com When molecules of (R,Z)-4-hepten-2-ol bind to the olfactory receptors on the surface of these neurons, it triggers an electrochemical signal. This signal is then processed by the moth's brain, leading to a behavioral response—in this case, antagonism or repulsion from the source. biologists.com This specific neuronal response is a clear example of a molecular recognition mechanism that allows the moth to differentiate between its own species' pheromone and that of a closely related species, influencing its reproductive behavior. researchgate.netbiologists.com

Advanced Analytical and Spectroscopic Characterization in Z 4 Hepten 2 Ol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (Z)-4-hepten-2-ol. researchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern.

For this compound, the electron ionization (EI) mass spectrum provides a molecular ion peak (m/z 114) corresponding to its molecular weight (C7H14O), confirming its elemental composition. nih.govnist.gov The fragmentation pattern, with characteristic ions, allows for the definitive structural elucidation of the molecule. researchgate.net

Quantification of this compound is also readily achieved with GC-MS. By using an internal or external standard, the area of the chromatographic peak corresponding to this compound can be related to its concentration in the sample. This is essential for determining its presence and abundance in various matrices, such as food and environmental samples. The Kovats retention index, a standardized measure of retention time in gas chromatography, is also used to help identify this compound on different GC systems. nih.govnih.gov

Table 1: GC-MS Data for Heptenol Isomers

| Compound | Kovats Retention Index (Standard Non-polar) | Kovats Retention Index (Standard Polar) |

|---|---|---|

| This compound | 869 | 1310 |

| (E)-4-Hepten-2-ol | 863 | Not specified |

Data sourced from PubChem CID 5352833 and 5352825 nih.govnih.gov

Multidimensional Gas Chromatography (MDGC) for Complex Mixture Analysis and Stereoisomer Resolution

When analyzing complex samples containing numerous volatile compounds, one-dimensional GC may not provide sufficient resolution. researchgate.net Multidimensional gas chromatography (MDGC) offers a powerful solution by employing two or more columns with different stationary phases. researchgate.nettum.de This technique is particularly valuable for the analysis of this compound, especially for resolving its stereoisomers. researchgate.net

In a typical MDGC setup, a portion of the effluent from the first column (the "heart-cut") containing the compounds of interest is transferred to a second, often chiral, column. researchgate.netmonash.edu This allows for the separation of enantiomers, which are chiral molecules that are mirror images of each other. Research has shown that MDGC with a chiral main column is a highly sensitive and selective method for differentiating the enantiomers of various compounds, including alken-2-ols. researchgate.net This is critical as the biological activity and sensory properties of enantiomers can differ significantly. For instance, the enantiomers of this compound have been successfully separated using this technique, which is important for understanding its role in natural flavors. researchgate.net

Application of Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) in Stereochemical Assignment

Chiroptical methods are a class of spectroscopic techniques that are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. numberanalytics.com These methods, which include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.comchem-soc.si

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. numberanalytics.com

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including this compound. cas.cz This technique provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). msu.edu

¹H NMR provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the different types of carbon atoms in a molecule.

For this compound, NMR spectra can confirm the presence of the double bond, the hydroxyl group, and the specific arrangement of atoms in the carbon chain. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.netmdpi.com NMR has been used to determine the absolute configurations of the enantiomers of this compound after separation of their diastereomeric esters. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 23.4 |

| C2 | 67.8 |

| C3 | 35.8 |

| C4 | 125.1 |

| C5 | 132.5 |

| C6 | 20.6 |

| C7 | 14.1 |

Data sourced from PubChem CID 5352833 nih.gov

Optimized Sample Preparation and Extraction Techniques for Volatile Compounds (e.g., Simultaneous Distillation-Extraction, Liquid-Liquid Extraction, Vacuum Headspace)

The accurate analysis of this compound is highly dependent on the efficiency of its extraction from the sample matrix. Several techniques are employed for the isolation and concentration of volatile compounds. researchgate.net

Simultaneous Distillation-Extraction (SDE): This technique is effective for extracting volatile and semi-volatile compounds from aqueous samples. doi.org It involves the simultaneous distillation of the sample and extraction of the distillate with an organic solvent. clemson.edu

Liquid-Liquid Extraction (LLE): This is a classic method where the sample is partitioned between two immiscible liquids to separate the compound of interest.

Headspace (HS) Techniques: These methods are particularly useful for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. researchgate.net

Static Headspace: A portion of the vapor phase above the sample is collected and injected into the GC. researchgate.net

Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized compounds are trapped on an adsorbent material before being thermally desorbed into the GC. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. mdpi.com The adsorbed analytes are then thermally desorbed in the GC inlet. Optimization of parameters like extraction time, temperature, and vial size is crucial for maximizing extraction efficiency. mdpi.comuni-due.de

The choice of extraction method depends on the sample matrix, the concentration of this compound, and the desired sensitivity of the analysis. doi.org

Computational Chemistry and Theoretical Studies of Z 4 Hepten 2 Ol

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling is a critical first step in the theoretical investigation of a flexible molecule such as (Z)-4-hepten-2-ol. The molecule possesses several rotatable single bonds, including the C2-C3 bond and bonds within the ethyl and methyl groups, leading to a complex potential energy surface with numerous possible conformations.

Conformational landscape analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. This process typically involves a systematic or stochastic search of the molecule's conformational space. For a related unsaturated alcohol, (Z)-2-penten-1-ol, theoretical studies have identified multiple stable conformers by analyzing the dihedral angles. researchgate.net A similar approach for this compound would involve rotating the key dihedral angles, such as the H-O-C2-C3 and O-C2-C3-C4 angles, to locate all energy minima. The geometry of each potential conformer is then optimized, typically using molecular mechanics force fields or more accurate quantum mechanical methods, to find the stable, low-energy structures.

Identifying the most stable conformer, known as the global minimum, is crucial as it represents the most populated structure at equilibrium and is often the starting point for more intensive quantum chemical calculations. The analysis also provides the relative energies of other low-energy conformers, whose populations can be estimated using the Boltzmann distribution. This information is vital for understanding the molecule's average structure and how its shape influences its physical properties and chemical behavior.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the chemical reactivity of this compound. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy.

Calculations on this compound would reveal key details about its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

DFT can also be used to generate electron density maps and electrostatic potential maps. These maps visualize the distribution of charge within the molecule, identifying electron-rich regions (like the oxygen atom and the C=C double bond) and electron-poor regions (like the hydroxyl proton), which are crucial for predicting intermolecular interactions and reaction mechanisms. For instance, studies on the ozonolysis of other unsaturated compounds have used DFT to map the entire reaction pathway, from the initial formation of van der Waals complexes to the generation of final products, providing a detailed mechanistic understanding. acs.org

Below is a table of computed properties for 4-hepten-2-ol, which provide a quantitative basis for understanding its physicochemical characteristics.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 114.19 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 1.7 | PubChem nih.gov |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -50.98 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 47.42 kJ/mol | Joback Calculated Property chemeo.com |

| Boiling Point (Tboil) | 432.88 K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 3310.55 kPa | Joback Calculated Property chemeo.com |

Theoretical Insights into Enantioselective Recognition Mechanisms

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers: (2R,4Z)-4-hepten-2-ol and (2S,4Z)-4-hepten-2-ol. These enantiomers have identical physical properties in a non-chiral environment but can interact differently with other chiral entities, a phenomenon known as enantioselective recognition.

Theoretical studies are instrumental in understanding the mechanisms behind this recognition. Using computational modeling, it is possible to simulate the interaction of each enantiomer of this compound with a chiral receptor, such as an enzyme active site or a chiral catalyst. These models calculate the interaction energies for the diastereomeric complexes that are formed.

For example, in an enzyme-catalyzed reaction, docking simulations can place each enantiomer into the enzyme's binding pocket. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can then be used to model the reaction pathway, such as the acylation of the alcohol. By comparing the activation energies for the reaction of the (R) and (S) enantiomers, researchers can predict which enantiomer will react faster and thus explain the stereoselectivity of the enzyme. Theoretical studies on phosphine-catalyzed reactions have successfully used DFT to model hydrogen bonding and other noncovalent interactions to explain the origins of enantioselectivity. acs.org These calculations can reveal subtle differences in steric hindrance and intermolecular forces (like hydrogen bonds between the hydroxyl group and the receptor) that dictate the stability of the transition states, ultimately determining the enantiomeric preference.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure.

NMR Spectroscopy: Quantum chemical software can calculate Nuclear Magnetic Resonance (NMR) shielding tensors for each nucleus. These values can be converted into chemical shifts (δ) for both ¹H and ¹³C NMR spectra. By averaging the calculated shifts of low-energy conformers weighted by their Boltzmann population, a theoretical spectrum can be generated that closely approximates experimental results. PubChem provides access to an experimental ¹³C NMR spectrum for this compound. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum shows characteristic absorption bands corresponding to specific molecular motions, such as the O-H stretch, C-H stretches, and the C=C double bond stretch. These predictions are valuable for interpreting experimental IR spectra. Studies on other molecules have demonstrated the ability of DFT to predict characteristic IR absorption bands with high accuracy. researchgate.net

Mass Spectrometry (MS): While predicting a full fragmentation pattern in mass spectrometry is complex, computational methods can predict properties related to the intact molecule's behavior in an MS instrument. For example, the collision cross-section (CCS) is a measure of an ion's size and shape in the gas phase and can be predicted computationally. The CCS value is a useful identifier in ion mobility-mass spectrometry. Theoretical CCS values for different adducts of this compound have been calculated. uni.lu

Below is a table of predicted collision cross-section values for various ions of this compound.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 115.11174 | 125.8 |

| [M+Na]⁺ | 137.09368 | 135.9 |

| [M+NH₄]⁺ | 132.13828 | 133.7 |

| [M+K]⁺ | 153.06762 | 130.2 |

| [M-H]⁻ | 113.09718 | 125.0 |

Data sourced from PubChemLite. uni.lu

Future Research Directions and Unresolved Challenges in Z 4 Hepten 2 Ol Studies

Elucidation of Remaining Biosynthetic Pathway Details and Enzymatic Specificities

A significant gap in our knowledge of (Z)-4-Hepten-2-ol lies in its biosynthesis. While it has been identified in various natural sources, such as corn (Zea mays) and as a volatile in baby bananas (Musa acuminata), the precise metabolic pathways and enzymatic machinery responsible for its formation are not well understood. semanticscholar.orgtandfonline.comnih.gov In many plants and insects, unsaturated alcohols are derived from the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids. However, the specific enzymes, their substrate specificities, and the regulatory mechanisms that lead to the formation of the Z-isomer of 4-hepten-2-ol are yet to be definitively identified.

Future research should focus on:

Identifying Precursor Molecules: Determining the specific fatty acid precursors (e.g., linoleic or linolenic acid) that are channeled into the biosynthetic pathway of this compound in different organisms.

Characterizing Key Enzymes: Isolating and characterizing the specific desaturases, lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases/reductases involved. Understanding the stereospecificity of these enzymes is crucial, particularly for the production of specific enantiomers, such as the (S)-configuration found in bananas. researchgate.net

Investigating Genetic Regulation: Exploring the genetic basis for the production of this compound, including the identification and expression analysis of genes encoding the biosynthetic enzymes. This could explain variations in its production between different species or under different environmental conditions.

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of this compound, especially in its enantiomerically pure forms, presents an ongoing challenge for organic chemists. The biological activity of its stereoisomers can differ significantly, necessitating precise stereocontrol in their synthesis. biologists.comresearchgate.net While methods exist, such as the selective hydrogenation of 4-heptyn-2-yl salicylate (B1505791) or the reaction of 4-heptenal (B13408354) with sodium borohydride (B1222165), there is a continuous need for more efficient, scalable, and environmentally benign synthetic routes. google.comontosight.ai

Key challenges and future research goals include:

Improving Stereoselectivity: Developing new catalytic systems or chiral auxiliaries that can achieve high diastereoselectivity for the (Z)-isomer and high enantioselectivity for the desired (R)- or (S)-enantiomer. Current methods often result in mixtures of stereoisomers that require challenging separation processes. researchgate.netthegoodscentscompany.com

Asymmetric Synthesis: Focusing on asymmetric hydrogenation or transfer hydrogenation of a suitable ketone precursor, or developing novel enzymatic resolution methods to obtain enantiopure (R)- and (S)-(Z)-4-hepten-2-ol.

A summary of existing and potential synthetic approaches is presented below.

| Synthetic Approach | Description | Challenges & Future Directions |

| Selective Hydrogenation | Hydrogenation of an alkyne precursor, such as 4-heptyn-2-ol, using a catalyst like palladium on barium sulfate (B86663) to yield the (Z)-alkene. google.com | Achieving complete selectivity to avoid over-reduction or formation of the (E)-isomer. Development of more selective and reusable catalysts. |

| Reduction of Carbonyls | Reduction of (Z)-4-hepten-2-one using reducing agents like sodium borohydride. ontosight.ai | Requires stereoselective reduction to control the chirality at the C2 position. Asymmetric reduction methods are needed for enantiopure products. |

| Enzymatic Resolution | Using enzymes (e.g., lipases) to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | Screening for highly selective and stable enzymes. Optimizing reaction conditions for high conversion and enantiomeric excess. |

| Chiral Pool Synthesis | Utilizing naturally occurring chiral molecules as starting materials to build the target molecule with a defined stereochemistry. | Identifying suitable and cost-effective starting materials from the chiral pool. Designing efficient multi-step sequences. mdpi.com |

Deeper Understanding of the Ecological and Biological Roles of this compound Enantiomers

The ecological significance of this compound is most prominently demonstrated in insect chemical communication. For instance, (2R,4Z)-4-hepten-2-ol is a major component of the female sex pheromone of the leafminer moth Eriocrania cicatricella. researchgate.netresearchgate.net Interestingly, this same compound acts as a behavioral antagonist for the sympatric moth species Eriocrania semipurpurella, highlighting the crucial role of stereochemistry in species recognition and reproductive isolation. biologists.comresearchgate.net

Unresolved questions and future research avenues include:

Pheromonal Activity in Other Species: Screening for other insect species that may use this compound or its enantiomers as pheromones or kairomones.

Elucidating Antagonistic and Synergistic Effects: Investigating how this compound interacts with other pheromone components to modulate insect behavior. The specific ratio of different compounds, including enantiomers, can be critical for the biological response. biologists.comresearchgate.net

Role in Plant-Herbivore and Plant-Pathogen Interactions: The presence of this compound in plants like corn suggests a potential role in defense against herbivores or pathogens. flavscents.com Further studies are needed to determine if it acts as a repellent, attractant for natural enemies of herbivores, or has direct antimicrobial properties. ontosight.aislu.se

| Enantiomer | Organism | Known/Suspected Biological Role | Reference |

| (2R,4Z)-4-Hepten-2-ol | Eriocrania cicatricella (moth) | Major sex pheromone component. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (2R,4Z)-4-Hepten-2-ol | Eriocrania semipurpurella (moth) | Pheromone antagonist. biologists.comresearchgate.net | biologists.comresearchgate.net |

| (S)-(Z)-4-Hepten-2-ol | Musa spp. (banana) | Component of characteristic flavor. researchgate.net | researchgate.net |

| Racemic this compound | Zea mays (corn) | Identified as a volatile; specific role unknown. flavscents.com | flavscents.com |

Advancement in Ultrasensitive and High-Throughput Analytical Techniques for this compound

Accurate identification and quantification of this compound, particularly its enantiomers, from complex biological matrices is essential for advancing research in this area. These analyses are often hampered by the compound's volatility and its presence at trace concentrations. Enantioselective gas chromatography (GC) is a key technique, often employing chiral stationary phases like modified cyclodextrins. researchgate.netoup.com Multidimensional gas chromatography (MDGC) coupled with mass spectrometry and olfactometry (MDGC-MS-O) has also been effective for analyzing trace amounts in complex volatile profiles, such as in malt (B15192052) whisky. researchgate.net

Future developments should target:

Higher Sensitivity and Lower Detection Limits: Improving existing methods or developing new ones (e.g., novel ionization techniques for MS) to detect and quantify this compound at sub-picogram levels, which is often necessary for pheromone studies.

High-Throughput Screening: Creating faster analytical methods to screen large numbers of biological samples for the presence and enantiomeric composition of this compound. This would be invaluable for ecological studies and for screening for new natural sources.

In-Situ and Real-Time Monitoring: Developing sensors or portable analytical systems capable of monitoring the release of this compound from living organisms (e.g., insects or plants) in real-time. This would provide dynamic insights into its biological functions.

Improved Chiral Separation: Synthesizing novel and more robust chiral stationary phases for GC that provide baseline separation of all stereoisomers of 4-hepten-2-ol under a wider range of analytical conditions. oup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.